

Proposed Preclinical In Vivo Protocol for Ilorasertib

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Compound Focus: Ilorasertib

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The table below outlines the core parameters for a xenograft study based on data from related studies [1].

Parameter	Proposed Specification
Compound	Ilorasertib (ABT-348)
Suggested Model	Human tumor xenograft in immunocompromised mice (e.g., SCID/beige) [1].
Administration Route	Oral gavage (p.o.) [1].
Dosing Formulation	Stepwise addition of Ethanol, Tween 80, PEG 400, and 2% HPMC (2:5:20:73, v/v) [1].
Proposed Dosing Regimen	20 mg/kg, once weekly [1].
Treatment Timeline	Begin when mean tumor volume is ~0.4-0.5 cm ³ [1].
Tumor Measurement	Caliper measurements; volume = (L × W ²)/2 [1].
Endpoint Analysis	Tumor volume ratio (T/C), % inhibition of control [(1 - T/C) × 100], and evidence of tumor regression [1].

Supporting Quantitative Data and Dosing Rationale

The dosing rationale is supported by the following preclinical and clinical data:

Table 1: Preclinical In Vivo Efficacy of Ilorasertib

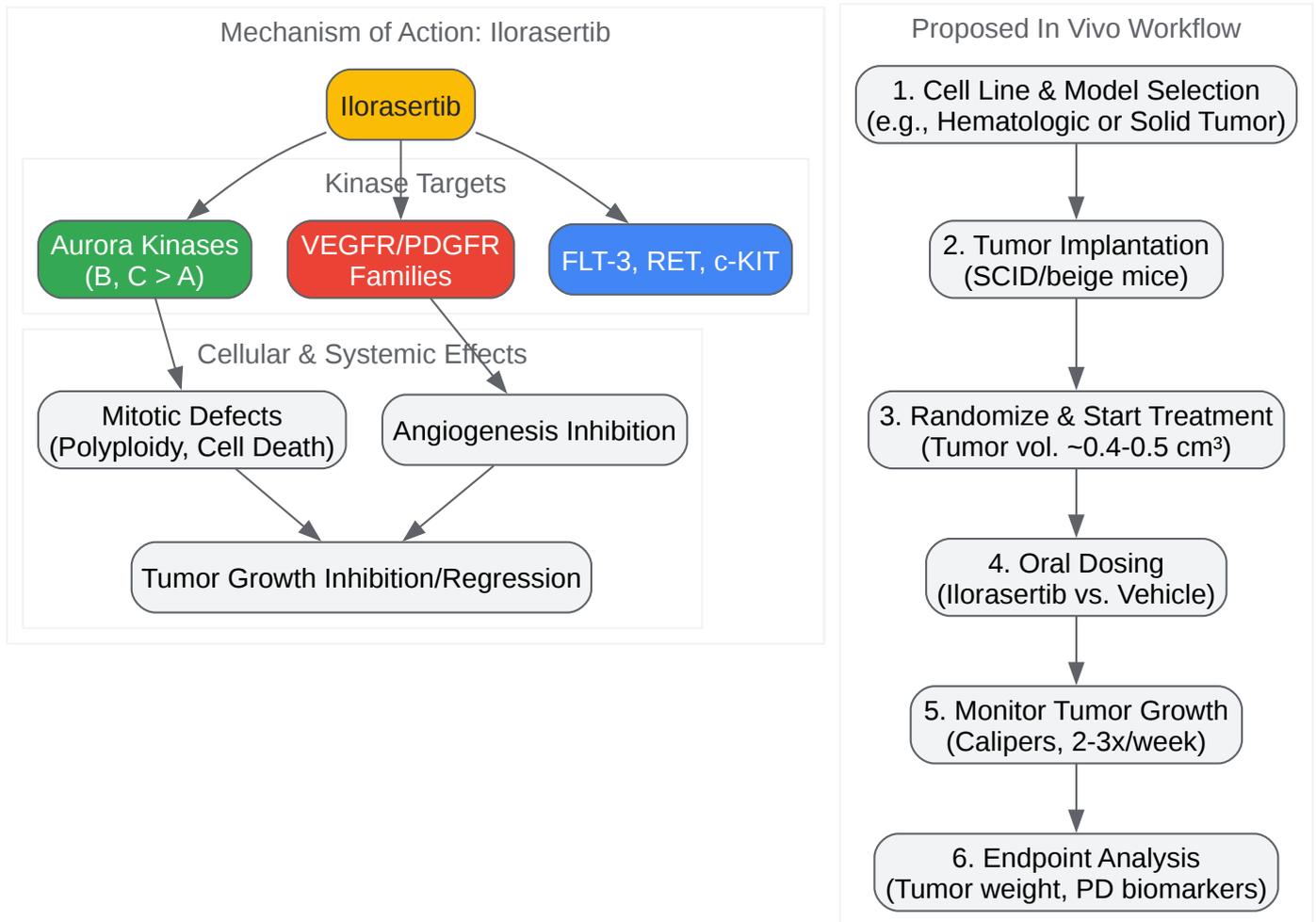
Model Type	Tumor Response	Dose & Route	Citation
Human xenograft models	Growth inhibition & regression of advanced tumors	20 mg/kg, p.o.	[1]
Engrafted leukemia model	Inhibition of Histone H3 phosphorylation	25 mg/kg, s.c.	[1]
Uterine edema model	Inhibition of VEGF response (ED ₅₀)	0.2 mg/kg, i.v.	[1]

Table 2: Clinically Tested Dosing Regimens from Phase I Trials *These regimens demonstrate the safety and pharmacodynamic activity of **Ilorasertib** in humans and can inform the translational potential of your preclinical work.*

Patient Population	Dosing Schedule	Key Findings	Citation
Advanced Solid Tumours	10-180 mg orally once daily or 40-340 mg twice daily, on Days 1, 8, 15 of a 28-day cycle	Evidence of VEGFR2 & Aurora B engagement; VEGFR2 inhibition at lower exposures than Aurora B.	[2] [3]
Hematologic Malignancies	540 mg once weekly or 480 mg twice weekly (oral, Days 1, 8, 15 of 28-day cycle)	Inhibition of Aurora & VEGF receptor biomarkers; clinical responses in 3 AML patients.	[4]

Mechanism of Action and Experimental Workflow

Ilorasertib is an ATP-competitive, multitargeted kinase inhibitor. The following diagram illustrates its primary mechanism of action and the proposed in vivo workflow to evaluate its efficacy.



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Critical Considerations for Protocol Optimization

To successfully implement this protocol, you will need to optimize several key parameters:

- **Model Selection:** The choice of cell line is critical. The literature suggests activity in both solid and hematological malignancies [4] [1]. Testing should be conducted on models relevant to **Ilorasertib's** dual mechanism.
- **Pharmacodynamic (PD) Biomarkers:** To confirm target engagement, measure these biomarkers in tumor or skin tissue samples at the end of the study:
 - **Aurora B Inhibition:** Phosphorylation of **Histone H3 (Ser10)** [1] [5]. This is a direct marker of Aurora B kinase activity.
 - **VEGFR2 Inhibition:** Circulating levels of **Placental Growth Factor (PIGF)**, which increases upon VEGFR blockade [4].
- **Dosing Schedule:** The proposed once-weekly schedule is based on a successful preclinical model [1]. However, clinical trials used more frequent dosing (e.g., Days 1, 8, 15 of a 28-day cycle) [2] [4]. You may need to test different schedules to maximize efficacy while managing potential toxicity related to VEGFR inhibition (e.g., hypertension) [2] [4].

Limitations and Future Directions

This proposed protocol is derived from fragmented data, not a single published study. Key parameters like the maximum tolerated dose in mice and the optimal cell lines need empirical determination. The promising clinical activity observed in hematologic malignancies, particularly AML [4], suggests this may be a productive area for further xenograft model development.

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